molecular formula C20H26ClNO2 B12784633 Propanocaine hydrochloride CAS No. 1679-79-4

Propanocaine hydrochloride

Cat. No.: B12784633
CAS No.: 1679-79-4
M. Wt: 347.9 g/mol
InChI Key: BTEONAMWIGDTPT-UHFFFAOYSA-N
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Description

Propanocaine hydrochloride is a topical anesthetic belonging to the ester class of local anesthetics, structurally related to procaine and other "-caine" derivatives. It is used clinically to induce temporary numbness in mucous membranes or skin surfaces . Evidence suggests it is less soluble in organic solvents like acetone and chloroform compared to other anesthetics, which may influence its formulation and application .

Properties

CAS No.

1679-79-4

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

[3-(diethylamino)-1-phenylpropyl] benzoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H

InChI Key

BTEONAMWIGDTPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanocaine hydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and subsequent purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Propanocaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .

Scientific Research Applications

Propanocaine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Propanocaine hydrochloride exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. It specifically binds to and antagonizes the function of voltage-gated sodium channels, limiting sodium ion permeability through the lipid layer of the nerve cell membrane. This action prevents the fundamental change necessary for the generation of the action potential, thereby providing local anesthetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanocaine hydrochloride shares functional and structural similarities with other ester-linked local anesthetics. Below is a comparative analysis based on chemical properties, therapeutic uses, and research findings:

Procaine Hydrochloride

  • Chemical Structure: Ester of para-aminobenzoic acid (PABA) and diethylaminoethanol. Molecular formula: C₁₃H₂₀N₂O₂·HCl .
  • Therapeutic Use : Primarily for infiltration anesthesia and nerve blocks.
  • Pharmacology : Rapid onset (2–5 minutes) but short duration (30–60 minutes) due to hydrolysis by plasma esterases .
  • Analytical Methods : Assayed via nitrite titration, with strict pharmacopeial purity standards .
  • Key Difference: Procaine lacks the propoxy group present in propanocaine, which may alter lipid solubility and duration of action .

Proparacaine Hydrochloride

  • Chemical Structure: Contains a propoxy group and tertiary amine.
  • Therapeutic Use : Ophthalmic procedures (e.g., corneal anesthesia).
  • Unique Properties: Exhibits glucocorticoid-like activity and immune-modulating effects, a feature absent in propanocaine .

Propoxycaine Hydrochloride

  • Chemical Structure : Propoxy-substituted PABA derivative. Molecular formula: C₁₆H₂₆N₂O₃·HCl .
  • Therapeutic Use : Dental anesthesia (often combined with procaine for prolonged effect).
  • Pharmacology : Higher lipid solubility than procaine, leading to faster onset and extended duration .
  • Regulatory Status : Included in pharmacopeial reference standards, emphasizing its clinical reliability .

Procaine Glucoside Hydrochloride

  • Chemical Structure: Procaine derivative with a β-D-glucopyranosyl group. Molecular formula: C₁₉H₃₀N₂O₇·HCl .
  • Therapeutic Use : Investigated for enhanced solubility and reduced toxicity via glycosylation.
  • Research Significance: The glucose moiety may slow metabolism, prolonging therapeutic effect compared to propanocaine .

Comparative Data Table

Compound Molecular Formula Primary Use Onset/Duration Unique Feature
Propanocaine HCl Not explicitly provided Topical/dissolvable implants Not reported Low solubility in Me₂CO, CHCl₃
Procaine HCl C₁₃H₂₀N₂O₂·HCl Infiltration anesthesia 2–5 min / 30–60 min Susceptible to esterase hydrolysis
Proparacaine HCl Not explicitly provided Ophthalmic anesthesia <20 sec / 15–30 min Immunomodulatory activity
Propoxycaine HCl C₁₆H₂₆N₂O₃·HCl Dental anesthesia Fast / 60–90 min High lipid solubility
Procaine Glucoside HCl C₁₉H₃₀N₂O₇·HCl Experimental applications Prolonged (theoretical) Glycosylation enhances stability

Research and Clinical Implications

  • Propanocaine: Limited clinical data exist, but its inclusion in drug repurposing libraries (e.g., MCE Bioactive Compound Library) suggests ongoing research into novel applications .
  • Safety Gaps: Unlike procaine and propoxycaine, propanocaine lacks detailed pharmacokinetic or toxicological profiles in the provided evidence, highlighting the need for further studies .
  • Formulation Challenges: Low solubility may necessitate innovative delivery systems (e.g., nanoparticles) to improve bioavailability .

Q & A

Q. What experimental design principles should guide the synthesis and purification of Propanocaine hydrochloride to ensure reproducibility?

  • Use factorial design (e.g., 2³ designs) to optimize reaction parameters such as temperature, solvent ratio, and catalyst concentration. Validate purity via HPLC or NMR, ensuring retention times or spectral peaks align with reference standards. Replicate synthesis batches to assess consistency and document deviations in yield or impurities .
  • Example: For Hydroxyzine hydrochloride, kinetic analysis of release data was structured using factorial design to evaluate excipient interactions and optimize dissolution rates .

Q. Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

  • Prioritize hyphenated methods like LC-MS for structural confirmation and quantify impurities. Use differential scanning calorimetry (DSC) to assess thermal stability and X-ray diffraction (XRD) for crystallinity. Validate methods per ICH guidelines, including specificity, linearity, and precision .
  • Example: Pyridoxine hydrochloride formulations were validated using HPLC with predefined acceptance criteria for peak symmetry and resolution .

Q. What ethical frameworks and documentation are essential for preclinical studies involving this compound?

  • Follow NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints. Submit protocols to institutional review boards (IRBs) for approval, detailing anesthesia, analgesia, and euthanasia methods. Maintain records of adverse events and protocol amendments .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?

  • Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic enzymes). Use compartmental pharmacokinetic modeling to simulate tissue distribution and adjust dosing regimens. Validate hypotheses via crossover studies in animal models .
  • Example: Metformin hydrochloride hydrogels showed divergent in vitro release and in vivo efficacy, resolved by incorporating mucoadhesive polymers to prolong residence time .

Q. What strategies optimize this compound’s stability in formulations exposed to variable humidity and temperature?

  • Apply quality-by-design (QbD) principles to test excipient compatibility under stress conditions (40°C/75% RH). Use stability-indicating assays (e.g., forced degradation studies) to track degradation products. Optimize lyophilization cycles or moisture-resistant packaging based on Arrhenius equation predictions .

Q. How can population pharmacokinetic (PopPK) models account for inter-individual variability in this compound metabolism?

  • Collect plasma concentration-time data from diverse cohorts and apply nonlinear mixed-effects modeling (NONMEM). Incorporate covariates like age, renal function, and CYP450 genotypes. Validate models using bootstrapping or visual predictive checks .

Q. What mechanistic studies are critical to elucidate this compound’s off-target effects in neural tissues?

  • Use patch-clamp electrophysiology to assess ion channel modulation (e.g., Na⁺, K⁺). Pair with transcriptomic profiling (RNA-seq) of treated dorsal root ganglia to identify dysregulated pathways. Cross-validate findings using ex vivo tissue models .

Methodological Considerations

  • Data Analysis : Employ multivariate statistics (ANOVA, PCA) to dissect complex datasets. For conflicting results, apply sensitivity analysis to isolate variables .
  • Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Disclose raw data repositories and analysis scripts .

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